molecular formula C14H11N3O3 B11035432 N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide

N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide

Cat. No.: B11035432
M. Wt: 269.25 g/mol
InChI Key: NREWNELVSAUGKP-UHFFFAOYSA-N
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Description

N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phthalazinone moiety linked to a furan carboxamide, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with furan-2-carboxylic acid derivatives. One common method includes the use of hydrazine hydrate and triethylamine in an anhydrous solvent like tetrahydrofuran . The reaction is carried out under controlled temperatures, often starting at low temperatures and gradually increasing to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furans or phthalazinones.

Mechanism of Action

The mechanism of action of N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide stands out due to its unique combination of a phthalazinone and furan moiety This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C14H11N3O3/c18-13-10-5-2-1-4-9(10)11(16-17-13)8-15-14(19)12-6-3-7-20-12/h1-7H,8H2,(H,15,19)(H,17,18)

InChI Key

NREWNELVSAUGKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

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